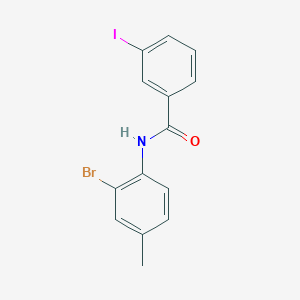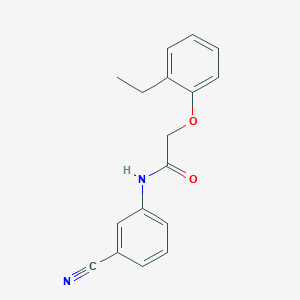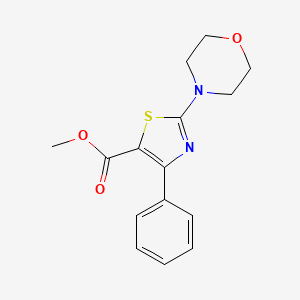![molecular formula C14H16N2O4S B7480295 2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications in various diseases.
Mechanism of Action
2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a crucial role in the development and activation of B cells and other immune cells. By inhibiting BTK, 2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide can prevent the activation of various signaling pathways that are involved in the pathogenesis of autoimmune diseases, inflammatory disorders, and cancer.
Biochemical and Physiological Effects:
2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide has been shown to have a significant impact on the biochemical and physiological processes that are involved in the pathogenesis of various diseases. It can inhibit the proliferation and survival of cancer cells, reduce the production of inflammatory cytokines, and modulate the activity of immune cells. These effects can lead to a reduction in disease severity and an improvement in patient outcomes.
Advantages and Limitations for Lab Experiments
2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for BTK. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on 2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide. These include exploring its potential therapeutic applications in other diseases, developing more potent and selective inhibitors of BTK, and investigating its use in combination with other therapies for improved efficacy. Additionally, further studies are needed to better understand the mechanism of action of 2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide and its potential long-term effects on patients.
In conclusion, 2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide is a promising small molecule inhibitor that has shown potential for therapeutic applications in various diseases. Its ability to inhibit BTK and modulate immune and inflammatory pathways makes it an attractive target for drug development. Further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective inhibitors of BTK.
Synthesis Methods
2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-bromobenzene sulfonamide with 2-furanylmethylamine, followed by acetylation with acetic anhydride. The final step involves the reaction of the resulting intermediate with methyl magnesium bromide to yield 2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide.
Scientific Research Applications
2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the activity of key enzymes and signaling pathways that are involved in the pathogenesis of these diseases.
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-16(21(18,19)13-7-3-2-4-8-13)11-14(17)15-10-12-6-5-9-20-12/h2-9H,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUIANPMLXHGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)
![3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7480226.png)

![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)


![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)